7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound is characterized by the addition of a 2,3-dihydroxypropyl group at the seventh position and a bromine atom at the eighth position of the theophylline structure. The molecular formula for 7-(2,3-dihydroxypropyl)-8-bromotheophylline is C_10H_14BrN_4O_4, and it possesses significant pharmacological properties that make it relevant in scientific research and potential therapeutic applications.
The compound is primarily derived from theophylline, which is commonly used in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. The synthesis of this derivative can be traced back to various chemical studies focused on modifying xanthine derivatives to enhance their biological activities .
7-(2,3-Dihydroxypropyl)-8-bromotheophylline falls under the category of xanthines, which are a class of compounds that include caffeine and theobromine. These compounds are known for their stimulant effects on the central nervous system and their role in bronchodilation. The specific classification can be further detailed as follows:
The synthesis of 7-(2,3-dihydroxypropyl)-8-bromotheophylline typically involves a multi-step chemical process. The most common method includes:
The molecular structure of 7-(2,3-dihydroxypropyl)-8-bromotheophylline can be represented using various structural formulas:
7-(2,3-Dihydroxypropyl)-8-bromotheophylline can participate in various chemical reactions due to its functional groups:
The mechanism of action for 7-(2,3-dihydroxypropyl)-8-bromotheophylline primarily involves its role as a phosphodiesterase inhibitor. By inhibiting this enzyme, it leads to an increase in cyclic adenosine monophosphate levels within cells, resulting in:
Studies have shown that derivatives like this compound exhibit enhanced efficacy compared to standard theophylline in terms of bronchodilation and anti-inflammatory responses .
7-(2,3-Dihydroxypropyl)-8-bromotheophylline has several applications in scientific research:
Xanthine derivatives constitute a pharmaceutically significant class of nitrogen-containing heterocycles characterized by a purine core structure (2,6-dioxopurine). Naturally occurring xanthines like caffeine, theophylline, and theobromine demonstrate diverse physiological effects, including central nervous system stimulation, bronchodilation, and diuresis [5] [8]. Medicinal chemists have extensively modified this core scaffold to enhance target selectivity, optimize pharmacokinetic profiles, and mitigate adverse effects. The introduction of halogen atoms and alkyl side chains at specific positions has proven particularly fruitful for developing novel therapeutic agents targeting respiratory, cardiovascular, and inflammatory conditions [3] [7].
The structural progression from theophylline (1,3-dimethylxanthine) to advanced analogues demonstrates targeted molecular design strategies:
Table 1: Structural Evolution of Key Theophylline Analogues
Compound | Substituents | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Theophylline | None (1,3-dimethyl) | C₇H₈N₄O₂ | 180.16 | Base xanthine structure |
8-Bromotheophylline | Br at C8 | C₇H₇BrN₄O₂ | 259.06 | Bromine enhances adenosine antagonism |
Dyphylline | 2,3-Dihydroxypropyl at N7 | C₁₀H₁₄N₄O₄ | 254.24 | Dihydroxypropyl enhances water solubility |
7-(2,3-Dihydroxypropyl)-8-bromotheophylline | Br at C8 + Dihydroxypropyl at N7 | C₁₀H₁₃BrN₄O₄ | 333.14 | Combines bromine's electronic effects with solubilizing chain |
Synthesis of the target compound proceeds via nucleophilic ring-opening of glycidol by 8-bromotheophylline under basic conditions. The epoxide oxygen is protonated, facilitating nucleophilic attack by the N7 nitrogen of 8-bromotheophylline, forming the desired 2,3-dihydroxypropyl linkage confirmed by its characteristic melting point (152-154°C) [1].
The bioactivity of xanthine derivatives is profoundly influenced by halogenation and alkyl chain modifications:
Metabolic Stability: Bromine substitution can hinder oxidative metabolism typically observed at C8 in theophylline, potentially improving plasma half-lives [3].
N7 Alkyl Substitution (Dihydroxypropyl Chain):
Table 2: Impact of Key Substituents on Physicochemical and Pharmacological Properties
Substituent Type | Representative Compound | Key Property Alterations | Therapeutic Implications |
---|---|---|---|
C8 Bromine | 8-Bromotheophylline | ↓ pKa (~5.45); ↑ Adenosine A₁ affinity; ↑ Metabolic stability | Enhanced receptor selectivity; Potential for CNS targeting |
N7 Dihydroxypropyl | Dyphylline | ↑ Water solubility; ↑ Renal excretion; ↓ Hepatic metabolism | Predictable PK; Reduced drug interaction risk |
Combined (C8 Br + N7 Chain) | 7-(2,3-Dihydroxypropyl)-8-bromotheophylline | Balanced logP (Predicted ~1.91 g/cm³); Dual electronic/solubility effects | Potential dual PDE inhibition/adenosine antagonism; Tunable tissue distribution |
This hybrid compound embodies rational design principles addressing limitations of classical xanthines:
Multitarget Pharmacology: It potentially retains the adenosine receptor antagonism (particularly A₁/A₂ₐ) conferred by the C8 bromine, crucial for bronchial smooth muscle relaxation and anti-inflammatory effects. Concurrently, the dihydroxypropyl chain may preserve non-selective PDE inhibition characteristic of xanthines, elevating intracellular cAMP levels and promoting bronchodilation through a complementary mechanism [1] [5] [7]. This dual-action profile could offer synergistic therapeutic effects at lower doses, potentially mitigating side effects associated with high doses of single-mechanism agents.
Optimized Physicochemical Profile: The molecule integrates a hydrophilic domain (dihydroxypropyl) with a hydrophobic/haloaromatic domain (brominated purine). Predicted properties include a density of ~1.91 g/cm³ and a melting point of 152-154°C [1]. This amphiphilicity likely enhances formulation versatility compared to highly lipophilic (e.g., 8-bromotheophylline) or highly hydrophilic (e.g., dyphylline) analogues. Calculated properties suggest a balanced logP, potentially improving membrane permeability compared to dyphylline while maintaining better solubility than 8-bromotheophylline.
Synthetic Versatility: The compound serves as a valuable intermediate for further structural diversification. The primary hydroxyl groups on the N7 side chain are amenable to esterification, etherification, or coordination chemistry. Furthermore, the electron-deficient C8 position (activated by bromine) could facilitate nucleophilic displacement reactions with amines or thiols, enabling the generation of libraries focused on structure-activity relationship (SAR) exploration around the purine core [1] [6].
Research Tool Potential: Beyond therapeutic potential, its distinct structure makes it a probe for studying:
Table 3: Potential Biological Targets and Research Applications of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline
Target/Area | Expected/Potential Interaction | Significance for Research/Development |
---|---|---|
Adenosine A₁ Receptor | Antagonism (enhanced vs. theophylline due to C8-Br) | Probe for CNS effects; Cardioprotection; Renal function |
Adenosine A₂ₐ Receptor | Antagonism | Immunomodulation; Anti-inflammatory effects; CNS protection |
Phosphodiesterase (PDE) | Non-selective inhibition (potentiated by solubilizing chain?) | Bronchodilation; Vasodilation; Anti-inflammatory effects |
Molecular Properties | Amphiphilic character (logP, solubility, pKa) | Model for optimizing bioavailability in xanthine scaffolds |
Chemical Reactivity | Reactive C8-Br; Hydroxyl groups on side chain | Versatile intermediate for novel xanthine-based libraries |
This molecule exemplifies the power of combining strategic halogenation with hydrophilic side chain appendages to create novel xanthine derivatives with tailored biological activities and optimized physicochemical profiles. Its study contributes significantly to understanding structure-activity and structure-property relationships within this pharmacologically vital class of compounds. Future research directions include detailed in vitro and in vivo pharmacological profiling, further synthetic modifications to refine target selectivity, and comprehensive ADMET studies leveraging its hybrid structure.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7